Di(4H-1,2,4-triazol-3-yl)methane
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Chemical Research
The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. wikipedia.org This structural motif is a cornerstone in the development of a wide array of functional molecules due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. nih.govresearchgate.net Its derivatives are integral to numerous marketed drugs, showcasing a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties. lifechemicals.comqu.edu.sanih.gov
Beyond pharmaceuticals, 1,2,4-triazole scaffolds are pivotal in materials science. They are utilized in the creation of energetic materials, where the high nitrogen content contributes to a high heat of formation, a desirable characteristic for explosives and propellants. sci-hub.seacs.orgtandfonline.com The ability of the triazole ring to act as a ligand and coordinate with metal ions has also led to its use in the development of coordination polymers and other advanced materials. researchgate.netresearchgate.net The versatility of the 1,2,4-triazole nucleus allows for its incorporation into diverse molecular architectures, leading to compounds with tailored properties for specific applications. energetic-materials.org.cn
The table below summarizes the diverse applications of 1,2,4-triazole derivatives in various fields.
| Application Area | Examples of Activities/Uses |
| Medicinal Chemistry | Antifungal, Antiviral, Anticancer, Antibacterial, Anti-inflammatory, Anticonvulsant. nih.govresearchgate.netmdpi.com |
| Materials Science | Energetic Materials, Coordination Polymers, Corrosion Inhibitors, Ionic Liquids. lifechemicals.comacs.org |
| Agrochemicals | Herbicides, Fungicides, Plant Growth Regulators. researchgate.net |
Overview of Methylene-Bridged Bis-Heterocycles in Ligand Design and Materials Science
Methylene-bridged bis-heterocycles are a class of compounds where two heterocyclic rings are linked by a single carbon atom (-CH2- group). This structural arrangement imparts specific conformational flexibility and steric properties to the molecule, making them highly valuable in ligand design and materials science. The methylene (B1212753) bridge can influence the spatial orientation of the heterocyclic units, which is crucial for their interaction with metal centers or other molecules.
In the realm of ligand design, methylene-bridged bis-heterocycles, including those with 1,2,4-triazole rings, can act as chelating ligands, binding to a metal ion through two or more donor atoms. chemrxiv.orgnih.gov This chelation often leads to the formation of stable metal complexes with unique catalytic or magnetic properties. The flexibility of the methylene bridge allows the ligand to adapt to the coordination geometry of different metal ions. researchgate.net The reactivity of the protons on the methylene bridge can also be exploited for further chemical transformations, leading to more complex molecular architectures. nih.govfu-berlin.de
In materials science, the ability of methylene-bridged bis-triazoles to form coordination polymers is of significant interest. These polymers can exhibit diverse structures, from one-dimensional chains to three-dimensional networks, with properties that can be tuned by changing the metal ion or the substituents on the triazole rings. These materials have potential applications in areas such as gas storage, catalysis, and as energetic materials. nih.govbit.edu.cn The structural and electronic properties of these bridged systems are a subject of ongoing research to develop new functional materials. acs.org
The following table highlights key attributes of methylene-bridged bis-heterocycles in different scientific applications.
| Field | Key Attributes and Applications |
| Ligand Design | Chelating agents for stable metal complexes, tunable steric and electronic properties, platforms for catalytic applications. chemrxiv.orgrsc.org |
| Materials Science | Building blocks for coordination polymers, development of energetic materials, creation of materials with specific magnetic or optical properties. bit.edu.cn |
| Supramolecular Chemistry | Formation of self-assembled structures, host-guest chemistry. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1(4-6-2-8-10-4)5-7-3-9-11-5/h2-3H,1H2,(H,6,8,10)(H,7,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSTUNVMBZXJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Di 4h 1,2,4 Triazol 3 Yl Methane and Its Derivatives
Strategies for the Construction of the Di(4H-1,2,4-triazol-3-yl)methane Core
The fundamental structure of this compound can be assembled through several synthetic routes. One common approach involves the reaction of malonic acid with aminoguanidine. This method can be optimized to produce bis(5-amino-1,2,4-triazol-3-yl)methane. The process involves the formation of an intermediate, diguanylhydrazide (DGH), which then undergoes cyclization to yield the desired bis-triazole product. The reaction conditions, particularly the acidity, play a significant role in the yield of the final product.
Another key strategy for constructing the core structure, particularly for substituted derivatives, involves the use of dicarboxylic acids and thiocarbohydrazide (B147625). nih.gov For instance, the reaction of malonic acid with thiocarbohydrazide can lead to the formation of bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)methane. nih.gov This method provides a versatile entry point to various substituted analogues.
Furthermore, the synthesis of bis(4-aryl-5-thiono-1,2,4-triazolin-3-yl)methane has been achieved, which can serve as a precursor to the this compound core after further functionalization. Current time information in East Hants, CA. These foundational methods provide the essential bis-triazole framework upon which further chemical modifications can be performed.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues allows for the modulation of the compound's properties for various applications. Methodologies to achieve this include one-pot and multi-step approaches, functionalization through alkylation, and the creation of fused heterocyclic systems.
One-Pot Cyclization and Multi-Step Approaches
One-pot synthesis offers an efficient route to substituted bis-triazoles. For example, 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes have been synthesized in a one-pot reaction using dihydrazides of dicarboxylic acids (such as oxalic, malonic, succinic, and adipic acids) as starting materials. royalsocietypublishing.org This method, which utilizes mercaptoacetic acid dianion as a leaving group, provides modest to good yields of the desired products. royalsocietypublishing.org Another one-pot, three-component synthesis of substituted nih.govCurrent time information in East Hants, CA.royalsocietypublishing.orgtriazoles has been reported, which involves the reaction of an amine with N′-acetyl-N,N-dimethylhydrazonoformamide and acyl hydrazides, although this is a more general method for triazole synthesis. nih.gov
Multi-step approaches provide greater control over the substitution pattern. For instance, the synthesis of bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)-phenoxy] alkane derivatives involves a sequence of reactions. mdpi.com First, bis-aldehydes are prepared, and separately, 3-aryl-5-phenyl-4-amino-4H-1,2,4-triazoles are synthesized from ethyl benzoate (B1203000) benzoylhydrazone derivatives and hydrazine. mdpi.com The final condensation of these two intermediates yields the target bis-triazole derivatives. mdpi.com Similarly, the preparation of 2,5-bis((6-(4-bromophenyl)-7H- nih.govCurrent time information in East Hants, CA.royalsocietypublishing.orgtriazolo[3,4-b] Current time information in East Hants, CA.royalsocietypublishing.orgnih.govthiadiazin-3-yl-thiomethyl) -1,3,4-thiadiazole involves several cyclization steps starting from 2,5-dimercapto-1,3,4-thiadiazole. nahrainuniv.edu.iq
| Starting Materials | Reaction Type | Product | Reference |
| Dihydrazides of dicarboxylic acids | One-pot | 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes | royalsocietypublishing.org |
| Bis-aldehydes and 3-aryl-5-phenyl-4-amino-4H-1,2,4-triazoles | Multi-step | bis[o-(N-methylidenamino-3-aryl-5-phenyl-4H-1,2,4-triazole-4-yl)-phenoxy] alkanes | mdpi.com |
| 2,5-dimercapto-1,3,4-thiadiazole | Multi-step | 2,5-bis((6-(4-bromophenyl)-7H- nih.govCurrent time information in East Hants, CA.royalsocietypublishing.orgtriazolo[3,4-b] Current time information in East Hants, CA.royalsocietypublishing.orgnih.govthiadiazin-3-yl-thiomethyl) -1,3,4-thiadiazole | nahrainuniv.edu.iq |
Functionalization via S-Alkylation and Other Modifications
S-alkylation is a common and effective method for the functionalization of thio-substituted this compound derivatives. The sulfur atom in the 3-thiol or 5-thiono group acts as a nucleophile, readily reacting with various electrophiles. For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated using 2-bromo-1,1-diethoxyethane in the presence of cesium carbonate. isres.org This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. isres.org
The alkylation of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dihaloalkanes such as dibromomethane (B42720) has been investigated, leading to the formation of bis(triazolyl)methane isomers. The reaction of 3-(3'-pyridyl)-1,2,4-triazole-5-thiol with N-substituted-α-chloroacetanilides in the presence of aqueous potassium hydroxide (B78521) also yields S-alkylated products.
Other modifications include the reaction of 4H-1,2,4-triazol-3-ylmethyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with methyl iodide or ethyl bromide in the presence of sodium ethoxide to achieve alkylation.
Formation of Fused Heterocyclic Systems
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For instance, bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes can undergo cyclocondensation reactions to form fused systems. nih.gov The reaction with glucosyl chloromethane (B1201357) sulfenyl chloride leads to the formation of a six-membered dithiadiazine ring through sulfur-sulfur bond formation. nih.gov
Another example involves the reaction of bis- nih.govCurrent time information in East Hants, CA.royalsocietypublishing.orgtriazoles with carboxylic acids in the presence of phosphorous oxychloride to yield bis( nih.govCurrent time information in East Hants, CA.royalsocietypublishing.orgtriazolo[3,4-b] Current time information in East Hants, CA.royalsocietypublishing.orgnih.govthiadiazoles). nih.gov Furthermore, the thermal cyclization of N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides results in the formation of fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H- nih.govCurrent time information in East Hants, CA.royalsocietypublishing.orgtriazolo[4,3-a] Current time information in East Hants, CA.researchgate.net-benzodiazepines. researchgate.net The reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with aromatic aldehydes can lead to the formation of indolo-triazolo-pyridazinethiones. mdpi.com
| Starting Bis-triazole Derivative | Reagent | Fused Heterocyclic System | Reference |
| bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes | Glucosyl chloromethane sulfenyl chloride | bis-[6-tetra-O-acetyl-β-D-glucopyranosylimino-1,2,4-triazolo[3,4-b]-1,2,4,5-dithiadiazin-4-yl] alkanes | nih.gov |
| bis- nih.govCurrent time information in East Hants, CA.royalsocietypublishing.orgtriazoles | Carboxylic acids / POCl3 | bis( nih.govCurrent time information in East Hants, CA.royalsocietypublishing.orgtriazolo[3,4-b] Current time information in East Hants, CA.royalsocietypublishing.orgnih.govthiadiazoles) | nih.gov |
| 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes | indolo-triazolo-pyridazinethiones | mdpi.com |
Regioselectivity in the Alkylation of 1,2,4-Triazoles in Bis(triazolyl)methane Synthesis
The alkylation of 1,2,4-triazole (B32235) rings, which possess multiple nucleophilic nitrogen atoms, presents a challenge in terms of regioselectivity. In the context of synthesizing bis(triazolyl)methanes, understanding and controlling the site of alkylation is crucial.
The alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, such as dibromomethane, has been shown to produce a mixture of isomers. nih.govnih.govresearchgate.net Specifically, the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane in the presence of potassium carbonate in acetone (B3395972) yielded three different bis(triazolyl)methane isomers: –N(1)–CH2–N(1)–, –N(1)–CH2–N(2)–, and –N(2)–CH2–N(2)–. nih.govnih.govresearchgate.net The reaction was found to be regioselective towards the –N(1)–CH2–N(2)– isomer, which is attributed to steric effects. nih.govnih.govresearchgate.net
Theoretical studies, such as AM1 calculations, have been employed to explain the observed regioselectivity. nih.govresearchgate.net Generally, in the alkylation of S-protected 1,2,4-triazoles, attack occurs at the N(1) and N(2) positions, with the N(2) alkylated isomers often being formed preferentially. nih.govresearchgate.net The choice of solvent and base can also influence the regioselectivity of the alkylation reaction. uzhnu.edu.ua
Sustainable Synthesis Approaches for Bis-Triazole Compounds
In recent years, there has been a growing emphasis on the development of sustainable and environmentally benign synthetic methodologies. For the synthesis of bis-triazole compounds, this has led to the exploration of one-pot protocols and the use of greener reaction conditions.
A notable example is the sono-synthesis of bis- nih.govCurrent time information in East Hants, CA.royalsocietypublishing.org-triazol-3-yl amines from bis-1,3-disubstituted thioureas. royalsocietypublishing.orgwikimedia.orgresearchgate.net This tandem, regioselective one-pot protocol utilizes ultrasound irradiation, which often leads to shorter reaction times, higher yields, and milder conditions compared to conventional heating methods. royalsocietypublishing.orgwikimedia.orgresearchgate.net The methodology is characterized by its broad functional group tolerance, operational simplicity, and scalability, making it an attractive green alternative. royalsocietypublishing.orgwikimedia.orgresearchgate.net
Another approach towards sustainable synthesis is the use of phase transfer catalysis (PTC) in the absence of a solvent. clockss.org This solid-liquid PTC method has been successfully applied to the synthesis of bisazolylmethanes and -ethanes, offering advantages such as higher yields and milder reaction conditions compared to classical PTC methods that require organic solvents. clockss.org The absence of a solvent is a significant step towards a more environmentally friendly process. clockss.org
| Sustainable Method | Substrates | Product | Key Advantages | Reference |
| Sono-synthesis | bis-1,3-disubstituted thioureas | bis- nih.govCurrent time information in East Hants, CA.royalsocietypublishing.org-triazol-3-yl amines | One-pot, mild conditions, high yields, environmentally benign | royalsocietypublishing.orgwikimedia.orgresearchgate.net |
| Solid-Liquid Phase Transfer Catalysis (solvent-free) | Azoles and dihaloalkanes | Bisazolylmethanes | Higher yields, milder conditions, no solvent | clockss.org |
Advanced Structural Characterization and Analysis of Di 4h 1,2,4 Triazol 3 Yl Methane Compounds
X-ray Crystallographic Studies
X-ray crystallography stands as a cornerstone for the definitive structural analysis of Di(4H-1,2,4-triazol-3-yl)methane compounds, offering unparalleled insight into their molecular and crystal structures.
Single-crystal X-ray diffraction has been instrumental in determining the precise molecular geometry of various this compound derivatives and their coordination complexes. For instance, the structure of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate (BDATZM·H₂O) was characterized, revealing it belongs to the triclinic space group Pī with Z = 2. researchgate.net This analysis provided a detailed picture of the V-shaped molecule without any disorder. researchgate.net Similarly, the crystal structure of bis(5-amino-1,2,4-triazol-3-yl)methane (BATZM) was determined to be in the orthorhombic space group Fdd2 with Z = 8. researchgate.net
The reaction of bis[5-(2-pyridyl)-1,2,4-triazole-3-yl]methane with copper(II) salts has also yielded a variety of complex structures, including binuclear and tetranuclear clusters, whose formation is dependent on the counter-anion present. rsc.org This demonstrates the ligand's flexibility and its ability to form diverse supramolecular architectures. rsc.org
Table 1: Crystallographic Data for Selected this compound Compounds and Complexes
| Compound | Formula | Crystal System | Space Group | Z | Reference |
|---|---|---|---|---|---|
| BDATZM·H₂O | C₅H₁₀N₁₀·H₂O | Triclinic | Pī | 2 | researchgate.net |
| BATZM | C₅H₈N₈ | Orthorhombic | Fdd2 | 8 | researchgate.net |
| {[Ag₂(L)₂(Mo₄O₁₃)·(CH₃CN)]}n | C₆₂H₄₈Ag₄Mo₈N₃₄O₅₂ | Monoclinic | C2/c | - | nih.govrsc.org |
| {[Cd(L)(1,4-bdc)₀.₅]}n | C₂₁H₁₅CdN₇O₂ | Monoclinic | P2₁/c | - | rsc.org |
| [Cu₂(H₂L1)Cl₂]Cl₂·4CH₃OH | C₃₀H₂₄Cl₄Cu₂N₁₆ | - | - | - | rsc.org |
*L = bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane; H₂L1 = bis[5-(2-pyridyl)-1,2,4-triazole-3-yl]methane
The solid-state structures of this compound compounds are significantly influenced by a network of non-covalent interactions, particularly hydrogen bonds and π-π stacking. These interactions play a crucial role in the formation of one-, two-, and three-dimensional supramolecular architectures. researchgate.netacs.orgnih.gov
In the crystal structure of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate, an extensive hydrogen-bonding network is observed, contributing to a two-dimensional ladder-like plane. researchgate.net This is a common feature in triazole derivatives, where amino groups and the nitrogen atoms of the triazole rings act as hydrogen bond donors and acceptors, respectively, forming robust intermolecular connections. nih.govmdpi.com For example, in the crystal structure of a trans-CuCl₂L₂ complex, where L is a Schiff base containing a 1,2,4-triazole (B32235) moiety, intermolecular hydrogen bonds involving chloride ions and triazole nitrogen atoms govern the supramolecular structure. mdpi.com
While specific studies on the polymorphism of this compound itself are not extensively detailed in the provided search results, the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is a known characteristic of triazole-containing compounds. acs.org The structural variability observed in the coordination polymers of this compound derivatives, where different crystal structures are obtained by varying metal ions or reaction conditions, is a testament to the molecule's capacity for solid-state structural diversity. nih.govrsc.org This variability is often driven by the subtle interplay of coordination bonds and non-covalent interactions, which can lead to different packing arrangements and, consequently, different polymorphic forms.
Spectroscopic Characterization
Spectroscopic techniques are vital for the characterization of this compound compounds, providing valuable information about their molecular structure, functional groups, and electronic properties.
NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives in solution.
¹H NMR: The proton NMR spectra of this compound and its derivatives typically show characteristic signals for the methylene (B1212753) bridge protons and the protons on the triazole rings. For example, in various 1,2,4-triazole derivatives, the N-H proton of the triazole ring often appears as a singlet in the downfield region of the spectrum. dergipark.org.trresearchgate.net The chemical shifts of the aromatic protons are influenced by the substituents on the triazole and any attached phenyl rings. dergipark.org.trnih.gov
¹³C NMR: The carbon-13 NMR spectra provide information about the carbon skeleton of the molecule. The signals for the carbon atoms in the triazole ring appear at characteristic chemical shifts. For instance, the ¹³C NMR spectrum of 1,2,4-triazole itself shows signals for the C-H carbons. chemicalbook.com In substituted derivatives, the chemical shifts of the triazole carbons are affected by the nature of the substituents. dergipark.org.trmdpi.com
¹⁵N NMR: Nitrogen-15 NMR spectroscopy is particularly useful for distinguishing between different isomers of triazole compounds and for studying tautomerism. rsc.orgresearchgate.netresearchgate.net The chemical shifts of the nitrogen atoms in the triazole ring are sensitive to their chemical environment and bonding. rsc.org For example, ¹H/¹⁵N gHMBC experiments can be used for the unambiguous assignment of 1,4-, 1,5-, and 2,4-disubstituted 1,2,3-triazoles. rsc.org
Table 2: Representative NMR Data for 1,2,4-Triazole Derivatives
| Compound Type | Nucleus | Chemical Shift Range (ppm) | Remarks | Reference(s) |
|---|---|---|---|---|
| 1,2,4-Triazole Derivatives | ¹H | 7.9 - 11.94 | N-H proton of triazole ring | dergipark.org.trresearchgate.netmdpi.com |
| 1,2,4-Triazole Derivatives | ¹³C | 144 - 168 | Triazole ring carbons | dergipark.org.trmdpi.com |
| Disubstituted 1,2,3-Triazoles | ¹⁵N | - | Used for isomer differentiation | rsc.org |
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The IR spectra of these compounds exhibit characteristic absorption bands corresponding to the vibrations of their chemical bonds.
Key vibrational bands observed in the FT-IR spectra of 1,2,4-triazole derivatives include:
N-H stretching: A broad band typically in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring. researchgate.netresearchgate.net
C-H stretching: Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. researchgate.netresearchgate.net
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the triazole and any aromatic rings typically appear in the 1450-1650 cm⁻¹ region. researchgate.netscispace.com
N=N stretching: A band corresponding to the -N=N- stretching vibration can sometimes be observed around 1543 cm⁻¹. researchgate.net
The presence and position of these bands can confirm the presence of the triazole ring and other functional groups within the molecule. researchgate.netnih.govmdpi.comdergipark.org.trscispace.com
Table 3: Characteristic FT-IR Absorption Bands for 1,2,4-Triazole Derivatives
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference(s) |
|---|---|---|
| N-H Stretch | 3100 - 3300 | researchgate.netresearchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | researchgate.netresearchgate.net |
| C=N / C=C Stretch | 1450 - 1650 | researchgate.netscispace.com |
| -N=N- Stretch | ~1543 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of novel compounds, including derivatives of this compound. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. The precision of HRMS enables the confident differentiation between compounds with the same nominal mass but different chemical formulas.
In the analysis of 1,2,4-triazole derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecule by comparing the experimentally measured mass of the protonated molecule ([M+H]⁺) or other adducts with the theoretically calculated mass. For instance, in the characterization of various 1,2,4-triazole derivatives, HRMS data has been pivotal in confirming their structures. scielo.brmdpi.commdpi.com The high resolution of the data helps to exclude other potential isobaric interferences and byproducts, thus providing unambiguous evidence for the compound's identity.
While specific HRMS data for this compound is not extensively detailed in the reviewed literature, the following table provides representative HRMS data for structurally related 1,2,4-triazole compounds, illustrating the typical accuracy and application of this technique.
| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Reference |
| 3-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)propanoic acid | C₁₆H₁₅N₄O₂ | 295.1195 [M+H]⁺ | 295.1197 [M+H]⁺ | scielo.br |
| 3-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)propanoic acid | C₁₆H₁₅N₄O₂ | 295.1195 [M+H]⁺ | 295.1196 [M+H]⁺ | scielo.br |
| 3-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)propanoic acid | C₁₇H₁₆N₃O₂ | 294.1243 [M+H]⁺ | 294.1240 [M+H]⁺ | scielo.br |
| 1-((4-Allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | C₂₀H₂₉N₄OS | 389.2062 [M+H]⁺ | 389.2083 [M+H]⁺ | mdpi.com |
| 1-((5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol | C₂₂H₃₀BrN₄OS | 479.1480 [M+H]⁺ | 479.1489 [M+H]⁺ | mdpi.com |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves can reveal endothermic events like melting and boiling, and exothermic events such as decomposition. For many 1,2,4-triazole-based energetic materials, DSC is used to determine their decomposition temperatures, which is a key indicator of their thermal stability. researchgate.netat.ua
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a constant rate. TGA curves provide information about the temperatures at which decomposition occurs and the extent of mass loss at each stage. This is particularly useful for understanding the decomposition pathway of a compound.
Studies on compounds structurally similar to this compound, such as bis(4-amino-5-mercapto-1,2,4-triazol-3-yl) alkanes, have demonstrated their thermal properties. For example, 1,1-bis-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)methane shows good thermal stability up to 181 °C, after which it undergoes a multi-step decomposition process. mdpi.com Another related compound, bis(5-amino-1,2,4-triazol-3-yl)methane (BATZM), also exhibits high thermal stability. at.ua The thermal behavior of these compounds is influenced by factors such as intermolecular hydrogen bonding and the nature of substituent groups.
The following table summarizes the thermal decomposition data for some bis-triazole compounds that are structurally related to this compound.
| Compound Name | Analysis Method | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference |
| 1,1-bis-(4H-4-amino-5-mercapto-1,2,4-triazol-3-yl)methane | TGA/DTG | 181 | 197 (first peak) | mdpi.com |
| 1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane (unspecified alkane) | TGA/DTG | 194 | 204 (first peak) | mdpi.com |
| Bis(5-nitroimino-1,2,4-triazole-3-yl) methane-based energetic salt (BAFF) | DSC | 290.2 | 313.4 | researchgate.net |
| Bis(5-nitroimino-1,2,4-triazole-3-yl) methane-based energetic salt (BNFF) | DSC | 265.8 | 305.0 | researchgate.net |
| Bis(5-amino-1,2,4-triazol-3-yl)methane (BATZM) | DSC | Not specified | 293 (approx.) | at.ua |
Coordination Chemistry of Di 4h 1,2,4 Triazol 3 Yl Methane As a Ligand
Ligand Design Principles and Chelation Properties of Bis-Triazole Systems
The efficacy of Di(4H-1,2,4-triazol-3-yl)methane and its derivatives as ligands stems from fundamental design principles inherent to bis-triazole systems. These ligands are characterized by the presence of two 1,2,4-triazole (B32235) rings linked by a spacer, in this case, a methylene (B1212753) group. The 1,2,4-triazole moiety itself is a versatile building block in the construction of coordination polymers due to its various potential coordination modes. mdpi.comnih.gov The nitrogen atoms of the triazole rings act as donor sites, enabling coordination to metal ions.
The chelation properties of these systems are significantly influenced by the flexible nature of the methylene bridge connecting the two triazole rings. This flexibility allows the ligand to adopt various conformations, which in turn facilitates the formation of complexes with diverse structures. The bis-bidentate nature of these ligands, where each triazole unit can chelate to a metal center, is a key feature. This chelation effect, arising from the adjacent heterocyclic rings, contributes to the stability of the resulting metal complexes. rsc.org
Coordination Modes Exhibited by this compound Derivatives
Derivatives of this compound display a rich and varied coordination chemistry, attributable to the multiple nitrogen donor atoms within the triazole rings. mdpi.com This allows for a range of coordination modes, which are pivotal in determining the final structure of the metal-ligand assembly.
Bidentate-Bridging and Monodentate Coordination Modes
The most prevalent coordination modes for bis(1,2,4-triazole) ligands are bidentate-bridging and monodentate. In the bidentate-bridging mode, the ligand coordinates to two different metal centers, typically utilizing the N1 and N2 atoms of the triazole ring. researchgate.net This bridging action is fundamental to the formation of polynuclear complexes and coordination polymers. For instance, a series of lanthanide(III) coordination polymers with the general formula [Ln(btrm)2(NO3)3]n, where btrm is bis(1,2,4-triazol-1-yl)methane, demonstrates the ligand adopting a bidentate-bridging coordination mode, resulting in a polymeric chain of octagonal metallocycles. mdpi.com
Monodentate coordination, where only one nitrogen atom from a triazole ring binds to a metal center, is also observed. mdpi.com The choice between bidentate-bridging and monodentate coordination can be influenced by several factors, including the nature of the metal ion, the presence of co-ligands, and the reaction conditions. In some instances, both coordination modes can coexist within the same structure. For example, in a complex involving seven-coordination, two triazolate ions were found to exhibit a bidentate-bridging coordination mode, while three others, along with neutral triazole molecules, demonstrated monodentate coordination. mdpi.com
Synthesis and Structural Diversity of Metal Complexes and Coordination Polymers (CPs)
The versatility of this compound and its derivatives as ligands has led to the synthesis of a wide array of metal complexes and coordination polymers (CPs) with diverse structural features. nih.govmdpi.com The self-assembly process, driven by the coordination between the ligand and metal ions, can be controlled by factors such as the metal-to-ligand ratio, solvent, temperature, and pH. acs.org
Formation of 1D, 2D, and 3D Network Structures
The ability of this compound and related ligands to act as bridging units is key to the formation of extended network structures.
1D Chains: One-dimensional (1D) coordination polymers are commonly formed when the ligand bridges metal ions in a linear fashion. mdpi.com For example, the reaction of ethyl-4H-1,2,4-triazol-4-yl-acetate with Fe(II) salts resulted in 1D chains. academie-sciences.fr
2D Layers: Two-dimensional (2D) networks or layers can be constructed when the ligands and metal ions assemble in a planar fashion. mdpi.com A coordination polymer of Ag(I) with bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane formed a 2D network. nih.gov
3D Frameworks: Three-dimensional (3D) frameworks represent the highest level of structural complexity, where the coordination network extends in all three dimensions. These are often referred to as metal-organic frameworks (MOFs). Several 3D MOFs based on triazole ligands have been synthesized, exhibiting properties such as high stability in water. nih.gov The use of co-ligands can also facilitate the extension of structures into 3D. For instance, the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with Zn(II) and 1,4-benzenedicarboxylic acid resulted in a 3D structure. nih.gov
The dimensionality of the final structure is often influenced by the coordination preferences of the metal ion and the flexibility of the ligand.
Utilization of Various Metal Ions (e.g., Lanthanides, Transition Metals)
A wide range of metal ions have been successfully incorporated into coordination complexes and polymers with this compound and its derivatives.
Transition Metals: Transition metals such as copper, zinc, cadmium, cobalt, and nickel are frequently used. ekb.egnih.govnih.gov The coordination chemistry of these metals with bis-triazole ligands has been extensively studied, leading to a variety of discrete complexes and coordination polymers with interesting magnetic and luminescent properties. For instance, three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane were synthesized with Ag(I), Zn(II), and Cd(II). nih.gov Another study reported the synthesis of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from a 1,2,4-triazole derivative. researchgate.net
| Metal Ion | Resulting Structure | Reference |
| Ag(I) | 2D Network | nih.gov |
| Zn(II) | 3D Structure | nih.gov |
| Cd(II) | 3D Structure | nih.gov |
| Co(II) | Octahedral Complex | researchgate.net |
| Ni(II) | Octahedral Complex | researchgate.net |
| Cu(II) | Octahedral Complex | researchgate.net |
Lanthanides: Lanthanide ions (e.g., Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺, Gd³⁺) have also been incorporated into coordination polymers with bis(1,2,4-triazol-1-yl)methane. mdpi.com These materials are of particular interest due to their potential applications in luminescence and magnetism. A series of lanthanide(III) coordination polymers with the general formula [Ln(btrm)2(NO3)3]n were synthesized and characterized, revealing isostructural 1D chains. mdpi.combohrium.com
| Lanthanide Ion | Resulting Structure | Reference |
| Eu³⁺ | 1D Coordination Polymer | mdpi.com |
| Tb³⁺ | 1D Coordination Polymer | mdpi.com |
| Sm³⁺ | 1D Coordination Polymer | mdpi.com |
| Dy³⁺ | 1D Coordination Polymer | mdpi.com |
| Gd³⁺ | 1D Coordination Polymer | mdpi.com |
The choice of metal ion not only influences the final structure but also imparts specific physical properties to the resulting material, making the coordination chemistry of this compound a rich field for the design of functional materials.
Metal-Organic Frameworks (MOFs) Incorporating Bis-Triazole Linkers
The versatility of 1,2,4-triazoles makes them valuable components in the construction of coordination polymers and metal-organic frameworks (MOFs). scispace.com These nitrogen-rich heterocyclic compounds can act as effective linkers, connecting metal centers to form extended, often porous, structures. Bis-triazole ligands, which feature two triazole units connected by a spacer, are particularly significant in the design of functional MOFs. The methylene bridge in this compound provides rotational flexibility, allowing the ligand to adopt various conformations to accommodate different metal coordination environments and template the formation of diverse network topologies.
While research on the specific ligand this compound is emerging, the broader class of methane-bridged bis-triazole linkers has been successfully incorporated into MOFs with interesting properties. For instance, a hydrophilic MOF, [Zn₂(btm)₂] where H₂btm is the related ligand bis(5-methyl-1H-1,2,4-triazol-3-yl)methane, has demonstrated utility in the challenging separation of C4 hydrocarbons. engineering.org.cn This material uniquely elutes 1,3-butadiene (B125203) first from a mixture, showcasing the potential of tuning MOF properties through ligand design for specific industrial applications. engineering.org.cn
The connectivity of the triazole ring and the nature of the spacer are crucial in determining the final architecture and properties of the MOF. Linkers like bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane, which feature a different linkage point and a more rigid phenyl-methane-phenyl backbone, have been used to construct robust 2D and 3D coordination polymers with applications in chemical sensing. rsc.orgnih.gov Other variations, such as incorporating pyridyl groups as seen in bis[5-(2-pyridyl)-1,2,4-triazole-3-yl]methane, introduce additional coordination sites, leading to complex supramolecular structures like dinuclear double helicates and tetranuclear clusters. rsc.org
The introduction of functional groups onto the triazole or backbone allows for the post-synthetic modification of MOFs, enabling the tuning of pore size, surface area, and chemical properties for targeted applications like gas storage and catalysis. nih.govresearchgate.net The use of mixed-linker strategies, where a bis-triazole ligand is combined with another linker like a dicarboxylate, can generate frameworks with unique topologies and enhanced stability. bohrium.comacs.org For example, combining 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with 2,5-thiophenedicarboxylic acid has led to the synthesis of novel 3D interpenetrated zinc-based MOFs. bohrium.comacs.org
Influence of Reaction Conditions on Coordination Product Formation (e.g., pH, Solvothermal Conditions)
The final structure of a coordination polymer or MOF is not solely determined by the choice of ligand and metal ion; the reaction conditions play a critical role in directing the self-assembly process. Parameters such as temperature, pH, solvent system, and the molar ratio of reactants can significantly influence the resulting product's dimensionality, topology, and even its composition. engineering.org.cn Solvothermal synthesis, a widely employed method for preparing MOFs, involves heating the reactants in a sealed vessel, where the elevated temperature and pressure can promote the formation of thermodynamically stable crystalline phases that may not be accessible under ambient conditions. engineering.org.cn
The profound impact of reaction conditions is evident in the synthesis of coordination polymers using bis-triazole linkers. Studies on ligands structurally related to this compound have shown that subtle changes can lead to dramatically different outcomes. For example, using the ligand bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane, different structures were obtained by simply changing the metal salt and secondary ligands under solvothermal conditions. rsc.org A 2D network was formed with silver and a molybdate (B1676688) secondary ligand, while 3D structures were obtained with zinc or cadmium and 1,4-benzenedicarboxylic acid. rsc.org
Similarly, in the synthesis of zinc-based MOFs with the ligand 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole and 2,5-thiophenedicarboxylic acid, different metal-to-ligand ratios and solvent volumes under solvothermal conditions yielded distinct compounds. bohrium.comacs.org A third unique framework was obtained when the synthesis was changed to a slow evaporation method. bohrium.com The counter-ion of the metal salt can also be a deciding factor. The reaction of bis[5-(2-pyridyl)-1,2,4-triazol-3-yl]methane with copper(II) chloride produced a binuclear complex, whereas using copper(II) acetate (B1210297) under similar conditions resulted in a tetranuclear cluster. rsc.org Furthermore, adjusting the pH by moving to alkaline conditions can induce ligand rearrangements, leading to entirely new products. rsc.org
These findings underscore the sensitivity of the coordination process to the synthetic environment. The ability to manipulate the outcome through careful control of reaction parameters is a powerful tool for chemists, enabling the targeted synthesis of materials with desired structural features and properties.
Table 1: Influence of Reaction Conditions on the Formation of Coordination Polymers with Bis-Triazole Linkers
| Ligand | Metal Salt(s) | Key Reaction Condition Varied | Observed Outcome | Reference(s) |
|---|---|---|---|---|
| Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane | Ag(I), Zn(II), Cd(II) | Metal salt and secondary ligand (ammonium molybdate vs. 1,4-H₂bdc) | Formation of a 2D network with Ag/molybdate and 3D structures with Zn/bdc and Cd/bdc. | rsc.orgnih.gov |
| 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Zn(NO₃)₂ | Synthesis method (solvothermal vs. slow evaporation), metal-to-ligand ratio, solvent volume | Isolation of four distinct Zn(II) coordination compounds with different coordination geometries and topologies. | bohrium.comacs.org |
| Bis[5-(2-pyridyl)-1,2,4-triazol-3-yl]methane | CuCl₂, Cu(CH₃COO)₂ | Counter-anion (Cl⁻ vs. CH₃COO⁻) | Formation of a dinuclear double helicate with CuCl₂ and a tetranuclear cluster with Cu(CH₃COO)₂. | rsc.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| [Zn₂(btm)₂] |
| Bis(5-methyl-1H-1,2,4-triazol-3-yl)methane (H₂btm) |
| 1,3-Butadiene |
| Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane |
| Bis[5-(2-pyridyl)-1,2,4-triazole-3-yl]methane |
| 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole |
| 2,5-Thiophenedicarboxylic acid |
| Silver |
| Molybdate |
| Zinc |
| Cadmium |
| 1,4-Benzenedicarboxylic acid (1,4-H₂bdc) |
| Copper(II) chloride |
| Copper(II) acetate |
| Bis[5-(2-pyridyl)-1,2,4-triazol-3-yl]ethane |
Computational and Theoretical Investigations of Di 4h 1,2,4 Triazol 3 Yl Methane
Quantum Chemical Studies (e.g., Density Functional Theory, Semi-Empirical Methods)
There are no available studies that have applied quantum chemical methods such as Density Functional Theory (DFT) or semi-empirical methods to specifically analyze Di(4H-1,2,4-triazol-3-yl)methane.
Electronic Structure, Bonding Analysis, and Molecular Geometry Optimization
Specific data on the electronic structure, bonding analysis, and optimized molecular geometry, including bond lengths and angles for this compound, are not found in the reviewed literature.
Spectroscopic Data Prediction and Interpretation
There are no published computational studies that predict or interpret the spectroscopic data (e.g., IR, NMR) for this compound.
Mechanistic Studies of Regioselectivity in Synthesis
Computational studies detailing the mechanistic pathways and regioselectivity in the synthesis of this compound are not available.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
No molecular dynamics simulations have been reported for this compound to analyze its conformational landscape or ligand dynamics.
Theoretical Calculations of Energetic Properties (e.g., Enthalpy of Formation)
There is no literature available that reports the theoretical calculation of the enthalpy of formation or other energetic properties for this compound.
Advanced Applications in Materials Science
Di(4H-1,2,4-triazol-3-yl)methane as a Component in Energetic Materials
The high nitrogen content and structural flexibility of the di(1,2,4-triazol-yl)methane framework make it a valuable building block for a new generation of high-energy density materials (HEDMs). These materials are sought after for their potential to offer superior performance and enhanced safety characteristics compared to traditional explosives.
This compound and its analogues serve as crucial precursors for synthesizing a variety of nitrogen-rich energetic compounds. The 1,2,4-triazole (B32235) ring is a widely utilized backbone in the design of new energetic materials due to its favorable properties. rsc.org By chemically modifying the basic di(triazolyl)methane structure—for instance, by introducing amino or nitro groups—researchers can create a range of energetic salts and molecules with tailored properties.
A key strategy involves using derivatives like 5,5′-methylenedi(4H-1,2,4-triazole-3,4-diamine) to synthesize energetic salts. rsc.org These precursors can be reacted with various acids to form salts with anions such as nitrate, perchlorate, and picrate. rsc.org Another approach involves the synthesis of salts from di(1H-tetrazol-5-yl)methane and N,N′-(methylenebis(1H-1,2,4-triazole-3,5-diyl))dinitramide, which creates environmentally friendly "green" energetic materials. researchgate.net The resulting compounds are characterized by a high nitrogen content, which is a critical factor for achieving high heats of formation and, consequently, high energy output. The presence of multiple nitrogen atoms forms strong N-N and C-N bonds, releasing a significant amount of energy upon decomposition.
Furthermore, the introduction of functional groups like the nitro group (-NO2) onto the triazole rings is a common method to enhance the oxygen balance and detonation performance of the resulting materials. acs.org For example, compounds such as 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole have been synthesized, demonstrating the versatility of the triazole framework in creating complex, high-performance energetic molecules. mdpi.com
The design of energetic materials based on this compound involves careful consideration of several key parameters that dictate their detonation performance, including density, heat of formation, detonation velocity (D), and detonation pressure (P).
Density is a crucial factor, as higher density generally leads to higher detonation velocity and pressure. The synthesis of energetic salts from precursors like 5,5′-methylenedi(4H-1,2,4-triazole-3,4-diamine) has yielded compounds with densities in the range of 1.70 to 1.86 g/cm³. rsc.org These values are comparable to or exceed that of traditional explosives like TNT.
Heat of Formation (HOF) is another critical parameter. A high positive HOF contributes significantly to the energy release during detonation. The nitrogen-rich nature of the triazole rings is instrumental in achieving high HOFs. For instance, salts derived from (1,2,4-triazolyl)furoxan have shown high positive enthalpies of formation, ranging from 344 to 1,095 kJ mol⁻¹. rsc.org
Detonation Velocity and Pressure are direct measures of an explosive's power. By optimizing the molecular structure and density, researchers have developed materials with impressive detonation parameters. Energetic salts based on methylene-bridged 3,4-diamino-1,2,4-triazole have exhibited calculated detonation velocities from 7.49 to 8.99 km/s and pressures from 21.9 to 28.2 GPa, with some derivatives showing performance comparable to RDX. rsc.org Similarly, derivatives of 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole have shown acceptable detonation velocities and pressures, comparable to TNT and RDX. nahrainuniv.edu.iq The table below summarizes the performance of several energetic materials derived from triazole precursors.
| Compound/Derivative | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| Salts of 5,5′-methylenedi(4H-1,2,4-triazole-3,4-diamine) | 1.70–1.86 | 7490–8990 | 21.9–28.2 | rsc.org |
| Bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane dichloride (BATZM·Cl₂) | Not specified | 7143.60 | 21.49 | mdpi.com |
| (1,2,4-triazolyl)furoxan salts | 1.61–1.80 | 7000–8400 | 22–32 | rsc.org |
| Derivatives of 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole | up to 1.84 | up to 8450 | up to 31.6 | nahrainuniv.edu.iq |
Thermal Stability and Sensitivity are also critical design considerations for practical applications. Many of the developed energetic salts exhibit good thermal stabilities, with decomposition temperatures often exceeding 180°C. rsc.org The presence of extensive hydrogen-bonding networks within the crystal structures of these compounds contributes to their stability and can lead to reduced sensitivity to impact and friction. rsc.orgresearchgate.net
Luminescent Properties of this compound-Based Coordination Compounds
The nitrogen atoms in the triazole rings of this compound and its isomers make them excellent ligands for forming coordination compounds with metal ions. These compounds often exhibit interesting luminescent properties, making them suitable for applications in sensors, displays, and lighting.
The organic ligand itself, bis(1,2,4-triazol-1-yl)methane (btrm), exhibits photoluminescence. nih.gov In the solid, polycrystalline state, the free ligand shows luminescence in the ultraviolet range and has a quantum yield of 13%. nih.gov Derivatives of 4H-1,2,4-triazole are known to exhibit interesting emission properties and can show bright blue fluorescence. rsc.orgnih.gov The luminescent properties arise from the conjugated π-systems within the molecule. The specific emission wavelength can be influenced by the molecular structure, including the presence of different substituents on the triazole rings.
In coordination compounds containing lanthanide ions, luminescence often occurs through an "antenna effect," where the organic ligand absorbs light and then transfers the energy to the metal ion, which then emits light at its characteristic wavelength.
In a series of lanthanide(III) coordination polymers with bis(1,2,4-triazol-1-yl)methane, however, direct energy transfer from the ligand to the lanthanide ions was not observed. nih.gov Despite this, sharp emission bands corresponding to the lanthanide ions were present. This suggests that the luminescence of the metal ion arises from an enhancement of the f-f electronic transitions, which are typically weak, under the influence of the ligand field and a non-centrosymmetric environment created by the coordination. nih.gov
In other systems, such as dinuclear ruthenium and osmium complexes with different triazole-based bridging ligands, energy transfer is observed to occur predominantly through a dipole-dipole (Förster type) mechanism, which is a through-space interaction. acs.org This is in contrast to systems where the bridging ligand facilitates a more efficient through-bond energy transfer. acs.org The efficiency and pathway of energy transfer are therefore highly dependent on the specific ligand structure and the metal ions involved.
Coordination polymers based on di(1,2,4-triazol-yl)methane derivatives have demonstrated tunable and multiresponsive luminescent properties. For example, coordination polymers synthesized from bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane have been shown to be effective luminescent sensors. rsc.orgnahrainuniv.edu.iq These materials exhibit high sensitivity and a low detection limit for identifying specific antibiotics, such as nitrofurazone (B1679002) and furazolidone, and pesticides. rsc.orgnahrainuniv.edu.iq The presence of these analytes causes a change in the luminescence of the coordination polymer, allowing for their detection.
The luminescence can also be tuned by the choice of the metal ion. A dysprosium(III) coordination polymer with bis(1,2,4-triazol-1-yl)methane was found to produce white light emission by varying the excitation wavelength. nih.gov This effect is achieved through the combination of the blue emission from the ligand and the yellow emission from the dysprosium ion. nih.gov Furthermore, the structure and luminescent properties of these coordination polymers can be influenced by reaction conditions and the choice of secondary ligands, allowing for the design of materials with specific functionalities.
Catalytic Functions of this compound Derivatives and their Metal Complexes
The structural framework of this compound, featuring two 1,2,4-triazole rings linked by a methylene (B1212753) bridge, provides a versatile platform for the development of potent catalysts. The nitrogen-rich triazole moieties serve as excellent coordination sites for a variety of metal ions, leading to the formation of stable metal complexes. These complexes, along with the parent ligand and its derivatives, have demonstrated significant catalytic activity in a range of organic transformations. The tunability of the ligand's steric and electronic properties through substitution on the triazole rings or the methylene bridge allows for the fine-tuning of the catalytic performance of the resulting metal complexes.
Research into the catalytic applications of this compound derivatives has revealed their potential in facilitating various chemical reactions, from carbon-carbon bond formation to oxidation and cycloaddition reactions. The cooperative effect between the two triazole rings and the coordinated metal center is often crucial for the observed catalytic efficacy.
Detailed Research Findings
Scientific investigations have highlighted the catalytic prowess of metal complexes derived from ligands structurally related to this compound. While direct catalytic studies on the parent compound are not extensively documented, research on its derivatives provides significant insights into its potential applications.
One area of notable success is in copper-catalyzed reactions. For instance, copper complexes of 4-substituted-4H-1,2,4-triazoles have been effectively employed in N-arylation reactions. acs.orgnih.gov In a study optimizing the copper-catalyzed 1-arylation of 4-benzyl-4H-1,2,4-triazole, various copper(I) and copper(II) catalysts demonstrated high conversion rates at 100 °C in solvents like DMF and acetonitrile. acs.org Specifically, CuOAc was identified as a highly efficient catalyst, achieving 97% conversion in just one hour at 80 °C in acetonitrile. acs.org This suggests that copper complexes of this compound could also serve as effective catalysts for similar cross-coupling reactions.
Furthermore, pyridine-substituted-bis-1,2,4-triazole derivatives have been investigated for their catalytic activity in the synthesis of biaryls. In one study, the in-situ generated palladium complexes of 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) and its 4-phenyl analogue were used as catalysts. The highest catalytic effect for the ethyl-substituted ligand was observed with 4-bromobenzaldehyde, resulting in a 61% conversion to the corresponding biaryl. researchgate.net This indicates the potential of tailoring the substituents on the triazole ring to influence catalytic activity.
Coordination polymers (CPs) constructed from bis(triazole) ligands and metal ions have also emerged as promising heterogeneous catalysts. For example, three-dimensional coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and various metal salts have been synthesized. rsc.org While their primary applications were in luminescence sensing and antitumor activities, the inherent properties of coordination polymers, such as high stability and recyclability, make them attractive candidates for catalysis. rsc.org The catalytic potential of such materials is a growing area of research.
The table below summarizes the catalytic performance of some representative metal complexes of 1,2,4-triazole derivatives in various reactions.
| Catalyst System | Reaction | Substrate | Conversion/Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| CuOAc (5 mol%) | N-Arylation | 4-Benzyl-4H-1,2,4-triazole | 97 (Conversion) | Acetonitrile, 80 °C, 1 h | acs.org |
| Cu(OAc)₂ (5 mol%) | N-Arylation | 4-Benzyl-4H-1,2,4-triazole | 87 (Conversion) | Acetonitrile, 80 °C, 4 h | acs.org |
| Pd catalyst with 5,5′-(pyridine-2,5-diyl)bis(4-ethyl-4H-1,2,4-triazole-3-thiol) | Biaryl Synthesis | 4-Bromobenzaldehyde | 61 (Conversion) | In-situ reaction | researchgate.net |
| [CuI(DAPTA)3] (5 mol%) | CuAAC Click Reaction | Phenylacetylene, Benzyl bromide, NaN₃ | 99 (Yield) | Water/acetonitrile, Microwave, 125 °C, 15 min | cnr.it |
The data clearly indicates that metal complexes of 1,2,4-triazole derivatives are active catalysts for a variety of organic transformations. The choice of metal, ligand structure, and reaction conditions all play a crucial role in determining the efficiency and selectivity of the catalytic process. These findings strongly suggest that this compound and its derivatives are a promising class of ligands for the development of novel and efficient catalysts.
Conclusion and Future Research Directions
Synthesis, Structure, and Reactivity Prospects
The future development of applications for Di(4H-1,2,4-triazol-3-yl)methane and its analogs is intrinsically linked to the refinement of its synthesis, a deeper understanding of its structure, and the exploration of its reactivity.
Synthesis: Prospective research in the synthesis of this compound is likely to focus on developing more efficient, scalable, and environmentally benign methodologies. Current synthetic routes often involve the reaction of a dicarboxylic acid with thiocarbohydrazide (B147625) followed by cyclization, or the alkylation of pre-formed triazole rings with a methylene (B1212753) dihalide. For instance, the synthesis of related bis(triazolyl)alkanes has been achieved through various methods, including the reaction of 1,3-disubstituted thioureas with acyl hydrazides, a process that proceeds via a carbodiimide (B86325) intermediate. nih.gov Future synthetic strategies may explore one-pot reactions and catalyst-free conditions to improve yields and simplify purification processes. The use of microwave-assisted synthesis could also offer a pathway to accelerated reaction times and improved efficiency.
Structure: Structurally, the methylene bridge imparts significant conformational flexibility to the molecule, allowing the two triazole rings to adopt various spatial orientations. This flexibility is crucial for its function as a versatile ligand in coordination chemistry. X-ray diffraction studies on analogous compounds, such as bis(5-amino-1,2,4-triazol-3-yl)methane, have revealed a characteristic V-shaped molecular geometry. Future structural analyses will likely employ computational methods, such as Density Functional Theory (DFT), to predict and understand the conformational preferences and electronic properties of this compound and its derivatives. mdpi.com These studies will be instrumental in designing molecules with specific geometries for targeted applications.
Reactivity: The reactivity of this compound is dominated by the nucleophilic character of the nitrogen atoms in the triazole rings, making them excellent candidates for coordination with metal ions. The 1,2,4-triazole (B32235) ring can act as a bidentate or tridentate ligand, leading to a rich coordination chemistry. rsc.org Future research will likely focus on exploring the regioselectivity of reactions, such as alkylation and metal coordination, to synthesize specific isomers with desired properties. The acidic nature of the N-H protons on the triazole rings also opens avenues for deprotonation and the formation of anionic ligands, further expanding its chemical versatility.
Advancements in Coordination Chemistry and Materials Engineering
The ability of this compound and its derivatives to act as versatile ligands is at the forefront of its potential applications in coordination chemistry and materials engineering.
Coordination Chemistry: The flexible and multidentate nature of this compound makes it an ideal building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov Researchers have successfully synthesized novel CPs by reacting ligands like bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts, resulting in structures with diverse topologies, including 2D networks and 3D frameworks. nih.govrsc.org Future work will likely explore the use of a wider range of metal ions and the introduction of additional functional groups onto the ligand to create CPs and MOFs with tailored properties. The coordination environments of the metal centers in these polymers, which can range from tetrahedral to octahedral, will continue to be a subject of intense study. rsc.orgnih.gov
Materials Engineering: The coordination polymers derived from this compound analogs have shown significant promise in materials engineering. These materials exhibit a range of functional properties, including:
Luminescent Sensing: Certain coordination polymers have demonstrated high sensitivity and selectivity in detecting antibiotics and pesticides through luminescence quenching, suggesting their potential use in environmental monitoring. rsc.orgnih.gov
Gas Adsorption: The porous nature of some MOFs constructed from these ligands allows for the selective adsorption of small molecules, with potential applications in gas separation and storage. acs.org
Energetic Materials: The high nitrogen content of triazole-based compounds makes them candidates for the development of energetic materials with high thermal stability and reasonable detonation performance. researchgate.net
Future research in this area will focus on optimizing the design of these materials to enhance their performance and expand their range of applications.
Emerging Trends and Potential Impact in Advanced Chemical Technologies
The unique properties of this compound and its derivatives are paving the way for their use in several emerging technological fields.
Advanced Chemical Technologies:
Biomedical Applications: Triazole derivatives are known for their biological activities. researchgate.net Coordination complexes of analogous ligands have shown promising anti-tumor activity against cancer cell lines. rsc.orgnih.gov Future research is expected to explore the potential of this compound-based compounds as therapeutic agents.
Catalysis: The ability of the triazole rings to coordinate with metal ions suggests that their coordination polymers could function as catalysts in various organic transformations.
Molecular Recognition: The tunable cavities and functional surfaces of MOFs derived from these ligands make them highly suitable for applications in molecular recognition and separation technologies. nih.gov
The continued exploration of this compound and its derivatives holds considerable promise for the development of new materials and technologies that can address challenges in medicine, environmental science, and materials science.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Di(4H-1,2,4-triazol-3-yl)methane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl precursors. For example, refluxing precursors in polar aprotic solvents like DMSO (60–100°C, 12–18 hours) followed by crystallization (water-ethanol mixtures) yields the product. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Purification via recrystallization or chromatography (HPLC) improves purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) validates molecular weight. For thermodynamic properties, hydrophilic liquid chromatography can assess retention behavior under varying temperatures .
Q. What are standard protocols for assessing the thermal stability of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard. For example, heating rates of 10°C/min under nitrogen atmosphere quantify decomposition temperatures. Hydrophilic chromatography studies at 25–40°C can also correlate retention factors with thermodynamic parameters like enthalpy (ΔH°) .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include low solubility and co-elution of byproducts. Recrystallization using ethanol/water mixtures (1:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradients) resolves these. Automated continuous flow reactors may enhance scalability .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in coordination complexes?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal interactions. For triazole derivatives, studies show electron-withdrawing substituents enhance metal-binding affinity. Basis sets like B3LYP/6-31G(d) model electronic structures and reaction pathways .
Q. What strategies resolve contradictions in reported biological activities of triazole derivatives?
- Methodological Answer : Discrepancies arise from assay variability (e.g., in vitro vs. in vivo models). Standardized protocols (e.g., MIC assays for antimicrobial activity) and structure-activity relationship (SAR) studies comparing substituents (e.g., alkyl vs. aryl groups) clarify bioactivity trends. Pharmacokinetic profiling (e.g., serum half-life via HPLC-MS) accounts for metabolic stability .
Q. How do structural modifications at the triazole ring affect the compound's catalytic properties?
- Methodological Answer : Substituents at N1/C5 positions alter electron density and steric effects. For instance, sulfur-containing groups (e.g., thiols) enhance coordination in metal-catalyzed reactions. Comparative studies using Pd(II) or Cu(I) complexes evaluate catalytic efficiency in cross-coupling reactions .
Q. What role does the triazole ring play in the compound's pharmacokinetic profile?
- Methodological Answer : The triazole ring influences metabolic stability via resistance to oxidative degradation. Pharmacokinetic studies in rodent models (e.g., intragastric administration) measure parameters like t₁/₂ (e.g., 0.32 hours for a triazole-thioacetate derivative) and identify metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
